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molecular formula C9H7BrN2O B8479419 8-bromo-3-methylquinoxalin-2(1H)-one

8-bromo-3-methylquinoxalin-2(1H)-one

Cat. No. B8479419
M. Wt: 239.07 g/mol
InChI Key: OISQDWWNLJSXHJ-UHFFFAOYSA-N
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Patent
US09394297B2

Procedure details

A slurry of 8-bromo-3-methylquinoxalin-2(1H)-one (6.33 g, 26.5 mmol) in phosphorus oxychloride (20 mL, 219 mmol) was heated at reflux for 1.5 h in a round-bottomed flask fitted with a water-cooled reflux condenser and drying tube. Excess POCl3 was removed in vacuo (16 Torr, 36° C.), and the residue was taken up in DCM (50 mL), transferred to an Erlenmeyer flask, cooled to 0° C., and saturated aq. NaHCO3 (ca. 80 mL) was added (cautiously, with rapid stirring). The resulting biphasic mixture was stirred rapidly for 5 min. Upon cessation of gas evolution, the mixture was extracted with DCM (3×200 mL), and the combined extracts were dried over Na2SO4, filtered, and concentrated onto silica gel. Chromatographic purification of the residue (silica gel, 0-30% EtOAc/hexanes) furnished 5-bromo-3-chloro-2-methylquinoxaline (126e; 5.12 g, 19.85 mmol, 75% yield) as a light-yellow solid: 1H NMR (400 MHz, CDCl3) δ ppm 8.02 (1H, d, J=7.6 Hz), 8.00 (1H, dd, J=8.4, 1.2 Hz), 7.60 (1H, t, J=7.9 Hz), 2.87 (3H, s). m/z (ESI, +ve) 256.9 (M+H)+.
Quantity
6.33 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[NH:10][C:9](=O)[C:8]([CH3:13])=[N:7]2.P(Cl)(Cl)([Cl:16])=O>O>[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[C:9]([Cl:16])[C:8]([CH3:13])=[N:7]2

Inputs

Step One
Name
Quantity
6.33 g
Type
reactant
Smiles
BrC=1C=CC=C2N=C(C(NC12)=O)C
Name
Quantity
20 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with rapid stirring)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1.5 h in a round-bottomed flask
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
CUSTOM
Type
CUSTOM
Details
drying tube
CUSTOM
Type
CUSTOM
Details
Excess POCl3 was removed in vacuo (16 Torr, 36° C.)
ADDITION
Type
ADDITION
Details
saturated aq. NaHCO3 (ca. 80 mL) was added (cautiously,
STIRRING
Type
STIRRING
Details
The resulting biphasic mixture was stirred rapidly for 5 min
Duration
5 min
EXTRACTION
Type
EXTRACTION
Details
Upon cessation of gas evolution, the mixture was extracted with DCM (3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated onto silica gel
CUSTOM
Type
CUSTOM
Details
Chromatographic purification of the residue (silica gel, 0-30% EtOAc/hexanes)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C2N=C(C(=NC2=CC=C1)C)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 19.85 mmol
AMOUNT: MASS 5.12 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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